![molecular formula C11H18ClN3O2S B2366779 N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride CAS No. 112940-54-2](/img/structure/B2366779.png)

N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

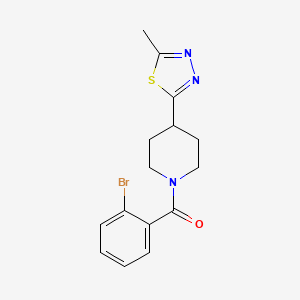

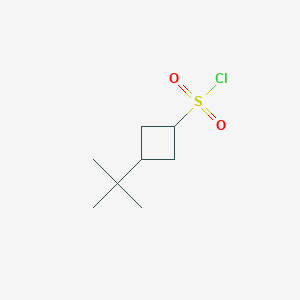

“N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride” is a chemical compound with the molecular formula C11H18ClN3O2S . It’s a versatile compound used in scientific research. Its multifunctionality makes it valuable for studying various biological processes and developing novel drugs.

Synthesis Analysis

The synthesis of compounds similar to “N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride” has been reported in the literature . For instance, a series of novel 1- (4- (piperazin-1-yl)phenyl)pyridin-2 (1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .Molecular Structure Analysis

The molecular structure of “N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride” is characterized by a piperazine ring attached to a phenyl group, which is further connected to a methanesulfonamide group . The presence of the piperazine ring is a common structural feature in many biologically active compounds .Applications De Recherche Scientifique

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly against aluminium-induced neurotoxicity . The compound was found to be a potential acetylcholinesterase inhibitor (AChEI) with adequate pharmacokinetic properties . It was shown to improve behavioral and neurochemical indices in rats treated with aluminium chloride .

Alzheimer’s Disease Treatment

The compound’s acetylcholinesterase inhibitory properties make it a potential candidate for the treatment of Alzheimer’s disease . Alzheimer’s disease is characterized by a reduction in levels of the neurotransmitter acetylcholine, and this compound could potentially help increase central cholinergic neurotransmission .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects . It was found to reduce oedema formation and cell migration, and also decrease the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Pain Management

The compound has been shown to have anti-nociceptive effects, making it a potential candidate for pain management . It was found to decrease the number of writhings induced by acetic acid in a dose-dependent manner .

Antioxidant Activity

The compound has been associated with antioxidant activity . It was found to prevent lipid peroxidation and protein damage, and also restore the levels of endogenous antioxidant enzymes .

Antifungal Activity

Piperazine derivatives, including this compound, have been studied for their antifungal activity . They were found to show fungicidal rather than fungistatic activity against certain strains .

Orientations Futures

The future directions for “N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride” could involve further exploration of its biological activities and potential applications in drug development. Given its structural similarity to compounds with known biological activities, it may serve as a promising starting point for the development of new therapeutic agents .

Propriétés

IUPAC Name |

N-(4-piperazin-1-ylphenyl)methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S.ClH/c1-17(15,16)13-10-2-4-11(5-3-10)14-8-6-12-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCHLADGBZLOCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)N2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B2366699.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide](/img/structure/B2366700.png)

![[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2366704.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2366705.png)

![N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide](/img/structure/B2366707.png)

![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)

![N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2366709.png)

![(2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2366719.png)